(1R,2R)-1-(2-ethylimidazol-1-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Overview
Description
(1R,2R)-1-(2-ethylimidazol-1-yl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique spirocyclic structure, which is known to impart distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-(2-ethylimidazol-1-yl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the spirocyclic core, followed by the introduction of the ethylimidazole moiety. The reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis. Techniques such as catalytic oxidation and reductive alkylation are employed to achieve efficient production. The use of advanced methodologies like response surface methodology (RSM) can help in optimizing the reaction parameters for maximum yield .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-(2-ethylimidazol-1-yl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Performed in the presence of oxidizing agents at controlled temperatures.
Reduction: Conducted under inert atmosphere to prevent unwanted side reactions.
Substitution: Often carried out in polar solvents to facilitate the nucleophilic attack.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
(1R,2R)-1-(2-ethylimidazol-1-yl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which (1R,2R)-1-(2-ethylimidazol-1-yl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and interaction dynamics are crucial for understanding its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal complexes.
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Imiquimod Related Compound D: A compound related to imiquimod, used in pharmaceutical applications.
Uniqueness
(1R,2R)-1-(2-ethylimidazol-1-yl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol stands out due to its spirocyclic structure, which imparts unique chemical stability and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(1R,2R)-1-(2-ethylimidazol-1-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-2-15-20-11-12-21(15)16-13-5-3-4-6-14(13)18(17(16)22)7-9-19-10-8-18/h3-6,11-12,16-17,19,22H,2,7-10H2,1H3/t16-,17+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQDJTWDHVPLAT-SJORKVTESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1C2C(C3(CCNCC3)C4=CC=CC=C24)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC=CN1[C@H]2[C@@H](C3(CCNCC3)C4=CC=CC=C24)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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